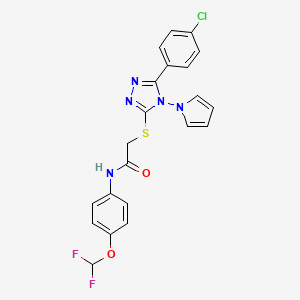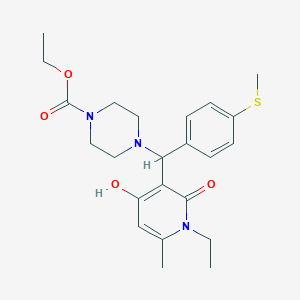![molecular formula C13H13ClN2 B3007493 1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine CAS No. 5729-18-0](/img/structure/B3007493.png)
1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine is an organic compound with the molecular formula C13H13ClN2 and a molecular weight of 232.71 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to a benzene-1,2-diamine structure. It is used primarily in research and industrial applications due to its unique chemical properties.
Wirkmechanismus
Target of Action
It is known to be a reagent in the synthesis of clofazimine analogs, which are used as antileishmanials and antiplasmodials .
Mode of Action
It is known that aromatic diamines like this compound can undergo reactions with ketones and aldehydes to give rise to various valuable products .
Biochemical Pathways
The compound is involved in the synthesis of benzimidazoles, a class of heterocyclic aromatic organic compounds . This synthesis involves an acceptorless dehydrogenative coupling of aromatic diamine with primary alcohols . The resulting benzimidazoles have various applications, including the production of certain herbicides .
Result of Action
It is known to be a reagent in the synthesis of clofazimine analogs, which have antileishmanial and antiplasmodial activities . This suggests that the compound may indirectly contribute to the inhibition of these pathogens.
Vorbereitungsmethoden
The synthesis of 1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine typically involves multi-step reactions. One common method includes the reaction of 2-aminoaniline with potassium carbonate and copper (I) bromide in dimethyl sulfoxide at 120°C for 14 hours . Another method involves the use of chloroformic acid ethyl ester and triethylamine in dichloromethane at 0°C for 0.5 hours, followed by refluxing with acetic acid for 4 hours . These methods highlight the importance of precise reaction conditions and the use of specific reagents to achieve the desired product.
Analyse Chemischer Reaktionen
1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorophenyl group. Common reagents used in these reactions include potassium carbonate, copper (I) bromide, chloroformic acid ethyl ester, and triethylamine. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine is utilized in various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: Research involving this compound includes its potential use in developing pharmaceuticals and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine can be compared with other similar compounds, such as:
o-Phenylenediamine: This compound has a similar benzene-1,2-diamine structure but lacks the chlorophenyl group, resulting in different chemical properties and reactivity.
m-Phenylenediamine and p-Phenylenediamine: These isomers have different positions of the amine groups on the benzene ring, leading to variations in their chemical behavior. The presence of the chlorophenyl group in this compound makes it unique and enhances its reactivity and binding properties compared to its analogs.
Eigenschaften
IUPAC Name |
2-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c14-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15/h1-8,16H,9,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXXSABNSYGLLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[6,8-dimethyl-2-(2-methylpropyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B3007413.png)
![5,5-Dimethyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1'-cyclohexane] hydrochloride](/img/structure/B3007415.png)


![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3007418.png)
![3-fluoro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3007419.png)
![N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(1H-indol-3-yl)acetamide](/img/structure/B3007421.png)



![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide](/img/structure/B3007426.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B3007433.png)
